![molecular formula C11H16Cl2FN B3086277 (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride CAS No. 1158622-32-2](/img/structure/B3086277.png)
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride
Overview
Description
“(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl2FN . It’s a compound that has been mentioned in the context of chemical research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H16Cl2FN . Unfortunately, the specific structural details or a graphical representation of the molecule are not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 252.15 . Other properties such as melting point, boiling point, and density are not specified in the available sources .Scientific Research Applications
Organic Synthesis Applications
- The reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, showcasing a methodology for synthesizing complex amides and esters (Novakov et al., 2017).
Material Science and Electrochemistry
- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via an activated fluorophenyl-amine reaction, demonstrating the creation of high-performance materials for energy applications (Kim et al., 2011).
Biological Activity
- Synthesis and evaluation of various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, including compounds with fluorophenyl groups, have been explored for their antipsychotic and anticonvulsant activities, indicating the potential therapeutic uses of these compounds (Kaur et al., 2010).
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of a complex amine was performed, providing insights into the molecular interactions and stability of such compounds (Ullah & Stoeckli-Evans, 2021).
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN.ClH/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLYPZMPTDJTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC=C1Cl)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.